Cas no 1805633-76-4 (5-Hydroxy-3-mercaptopicolinonitrile)

5-Hydroxy-3-mercaptopicolinonitrile 化学的及び物理的性質
名前と識別子
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- 5-Hydroxy-3-mercaptopicolinonitrile
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- インチ: 1S/C6H4N2OS/c7-2-5-6(10)1-4(9)3-8-5/h1,3,9-10H
- InChIKey: CYXHQVCYJSQYCU-UHFFFAOYSA-N
- ほほえんだ: SC1C(C#N)=NC=C(C=1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- トポロジー分子極性表面積: 57.9
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-Hydroxy-3-mercaptopicolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008519-250mg |
5-Hydroxy-3-mercaptopicolinonitrile |
1805633-76-4 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
Alichem | A029008519-1g |
5-Hydroxy-3-mercaptopicolinonitrile |
1805633-76-4 | 95% | 1g |
$2,750.25 | 2022-04-01 |
5-Hydroxy-3-mercaptopicolinonitrile 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
5-Hydroxy-3-mercaptopicolinonitrileに関する追加情報
Introduction to 5-Hydroxy-3-mercaptopicolinonitrile (CAS No. 1805633-76-4)
5-Hydroxy-3-mercaptopicolinonitrile, a compound with the CAS number 1805633-76-4, is a unique and intriguing molecule that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and biology. This compound is characterized by its distinct structural features, including a hydroxyl group and a mercapto group, which contribute to its chemical reactivity and biological activity.
The chemical structure of 5-Hydroxy-3-mercaptopicolinonitrile consists of a pyridine ring with a cyano group at the 6-position, a hydroxyl group at the 5-position, and a mercapto group at the 3-position. These functional groups endow the molecule with a range of properties that make it an attractive candidate for both academic research and practical applications. The presence of the hydroxyl and mercapto groups can facilitate various chemical reactions, such as nucleophilic substitutions and redox processes, which are crucial in synthetic chemistry and biochemistry.
Recent studies have explored the potential biological activities of 5-Hydroxy-3-mercaptopicolinonitrile. One notable area of research is its antioxidant properties. The mercapto group in particular is known for its ability to scavenge free radicals, making 5-Hydroxy-3-mercaptopicolinonitrile a promising candidate for use in antioxidant formulations. Additionally, the compound has been investigated for its anti-inflammatory effects, which could have implications for treating inflammatory diseases.
In the realm of medicinal chemistry, 5-Hydroxy-3-mercaptopicolinonitrile has shown potential as a lead compound for drug development. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. For instance, preliminary studies have indicated that the compound may inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
The synthesis of 5-Hydroxy-3-mercaptopicolinonitrile has been optimized through several methods, each offering different advantages in terms of yield and purity. One common approach involves the reaction of 5-hydroxypyridine with thiourea followed by nitrilation. This method provides a high yield of the desired product while minimizing side reactions. Another approach involves the use of transition metal catalysts to facilitate the formation of the mercapto group, enhancing both efficiency and selectivity.
In addition to its chemical synthesis, the stability and solubility properties of 5-Hydroxy-3-mercaptopicolinonitrile have been extensively studied. The compound is generally stable under standard laboratory conditions but may require careful handling to prevent degradation. Its solubility in various solvents has been characterized, which is crucial for its use in different applications. For example, it is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, making it suitable for use in biological assays.
The environmental impact of 5-Hydroxy-3-mercaptopicolinonitrile is another important consideration. Research has shown that the compound does not pose significant environmental risks when used under controlled conditions. However, proper disposal methods should be followed to ensure minimal environmental impact.
In conclusion, 5-Hydroxy-3-mercaptopicolinonitrile (CAS No. 1805633-76-4) is a versatile compound with a wide range of potential applications in chemistry and biology. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific fields.
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